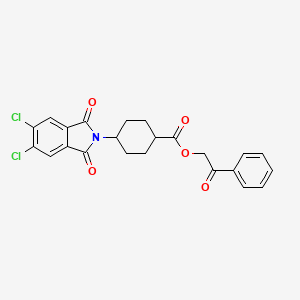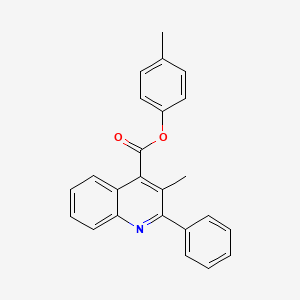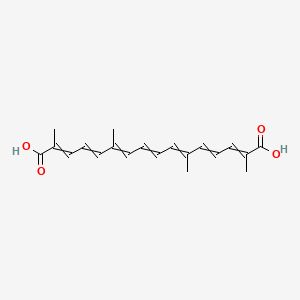
2-oxo-2-phenylethyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-phenylethyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylate is a complex organic compound that features a combination of aromatic and aliphatic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 5,6-dichloro-1,3-dioxoisoindoline intermediate, which is then reacted with cyclohexane-1-carboxylic acid. The final step involves the esterification of the carboxylic acid with 2-oxo-2-phenylethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate esterification reactions. Additionally, purification steps such as recrystallization or chromatography are used to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-oxo-2-phenylethyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Halogen atoms in the dichloroisoindoline moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted isoindoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific mechanical or thermal properties.
Mecanismo De Acción
The mechanism of action of 2-oxo-2-phenylethyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include inhibition of signal transduction processes that are critical for cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 2-oxo-2-phenylethyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate
- 2-oxo-2-phenylethyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)butanoate
Uniqueness
Compared to similar compounds, 2-oxo-2-phenylethyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylate is unique due to its cyclohexane-1-carboxylate moiety, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C23H19Cl2NO5 |
|---|---|
Peso molecular |
460.3 g/mol |
Nombre IUPAC |
phenacyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H19Cl2NO5/c24-18-10-16-17(11-19(18)25)22(29)26(21(16)28)15-8-6-14(7-9-15)23(30)31-12-20(27)13-4-2-1-3-5-13/h1-5,10-11,14-15H,6-9,12H2 |
Clave InChI |
WDANVOGKARAASQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(=O)OCC(=O)C2=CC=CC=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-{2-[(4-Chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B12461803.png)

![4-tert-butyl-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B12461806.png)

![3,5-Dimethylphenyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12461820.png)
![5-Chloro[1,3]oxazolo[5,4-B]pyridine](/img/structure/B12461824.png)
![2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)acetamide (non-preferred name)](/img/structure/B12461826.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461842.png)


![2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B12461877.png)
